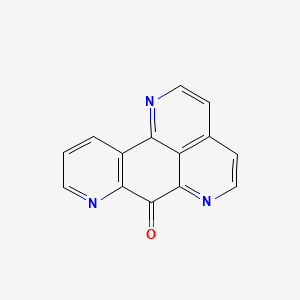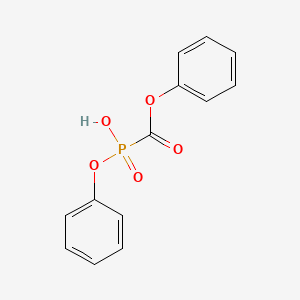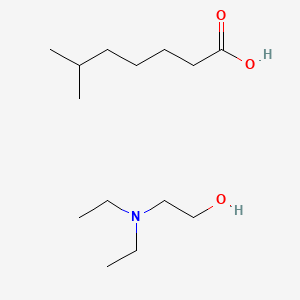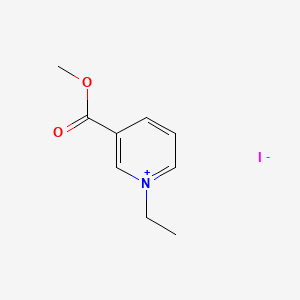
7H-Pyrido(4,3,2-de)(1,7)phenanthrolin-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7H-Pyrido(4,3,2-de)(1,7)phenanthrolin-7-one: is a heterocyclic compound that belongs to the class of pyridoacridine alkaloids. These compounds are known for their complex structures and significant biological activities. The structure of this compound includes a fused ring system that combines pyridine and phenanthroline moieties, making it a unique and interesting compound for scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Pyrido(4,3,2-de)(1,7)phenanthrolin-7-one typically involves Diels-Alder reactions. These reactions are carried out between quinoline-5,8-diones and N,N-aldehyde-dimethylhydrazones . The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the cycloaddition process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
化学反应分析
Types of Reactions: 7H-Pyrido(4,3,2-de)(1,7)phenanthrolin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the nitrogen atoms in the pyridine and phenanthroline rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of partially or fully reduced pyridoacridine derivatives.
Substitution: Formation of halogenated pyridoacridine compounds.
科学研究应用
7H-Pyrido(4,3,2-de)(1,7)phenanthrolin-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a DNA intercalator, which can disrupt DNA replication and transcription.
作用机制
The mechanism of action of 7H-Pyrido(4,3,2-de)(1,7)phenanthrolin-7-one involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription. The compound targets the DNA double helix, inserting itself between the base pairs and causing structural distortions that prevent the proper functioning of DNA polymerases and other enzymes involved in DNA metabolism .
相似化合物的比较
Meridine: Another pyridoacridine alkaloid with similar DNA intercalating properties.
Ascididemin: Known for its antitumor activity and structural similarity to 7H-Pyrido(4,3,2-de)(1,7)phenanthrolin-7-one.
Uniqueness: this compound is unique due to its specific ring fusion pattern and the presence of both pyridine and phenanthroline moieties. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research in various scientific fields.
属性
CAS 编号 |
266306-76-7 |
|---|---|
分子式 |
C14H7N3O |
分子量 |
233.22 g/mol |
IUPAC 名称 |
6,10,16-triazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9,11,13(17),14-octaen-8-one |
InChI |
InChI=1S/C14H7N3O/c18-14-12-9(2-1-5-15-12)11-10-8(3-6-16-11)4-7-17-13(10)14/h1-7H |
InChI 键 |
OPUPHQHVRPYOTC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=O)C3=NC=CC4=C3C2=NC=C4)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![N,N'-Bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine](/img/structure/B12668792.png)
